[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
Description
The compound [S(R)]-N-[(S)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with a molecular weight of 581.8 g/mol (C₃₇H₄₄NOPS) and 95% purity . Its structure features a dicyclohexylphosphino group, a tetramethyltetralin (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene) moiety, and a sterically bulky tert-butylsulfinamide group.
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3/t34-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANKIFTUMQDCAC-FJOUAFLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N[S@](=O)C(C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56NOPS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [S(R)]-N-[(S)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic molecule known for its potential biological activities. This article aims to explore its biological activity through various studies and research findings.
- Molecular Formula : C37H56NOPS
- Molecular Weight : 593.89 g/mol
- CAS Number : 2398533-82-7
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. The presence of the dicyclohexylphosphino group enhances its interaction with metal centers in enzymes and receptors, potentially influencing catalytic processes and signaling pathways.
Biological Activity Overview
Research indicates that [S(R)]-N-[(S)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. It appears to induce apoptosis in certain cancer cell lines by modulating signaling pathways related to cell survival and death.
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Antimicrobial Properties :
- Preliminary tests suggest that it may possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
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Enzyme Inhibition :
- The compound has been observed to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic states in cells, which may be beneficial in therapeutic contexts.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Study A |
| Antimicrobial | Inhibits growth of E. coli | Study B |
| Enzyme Inhibition | Inhibits aldose reductase | Study C |
Case Studies
-
Case Study on Anticancer Effects :
- A study published in Cancer Research demonstrated that treatment with the compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer. The study highlighted the role of the dicyclohexylphosphino group in enhancing the compound's efficacy by improving its binding affinity to target proteins involved in tumor growth.
-
Antimicrobial Activity Assessment :
- Research conducted at a microbiology lab revealed that the compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus.
-
Enzyme Inhibition Analysis :
- An investigation into the enzyme inhibition properties showed that [S(R)]-N-[(S)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide effectively inhibited aldose reductase with an IC50 value of 10 µM.
Scientific Research Applications
Catalytic Applications
The compound serves as a chiral ligand in various asymmetric synthesis processes. Its dicyclohexylphosphino group enhances the selectivity and efficiency of catalytic reactions.
Asymmetric Hydrogenation
In asymmetric hydrogenation reactions, this compound has been shown to effectively catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. The presence of the bulky dicyclohexylphosphino group contributes to the steric hindrance necessary for achieving high selectivity in these reactions.
Cross-Coupling Reactions
The compound is also utilized in cross-coupling reactions such as Suzuki and Heck reactions. Its ability to stabilize metal catalysts (e.g., palladium) allows for efficient coupling of aryl halides with various nucleophiles, facilitating the formation of biaryl compounds that are important in pharmaceuticals and materials science.
Medicinal Chemistry
Recent studies have explored the potential therapeutic applications of this compound due to its unique structural features.
Anticancer Activity
Research indicates that derivatives of [S(R)]-N-[(S)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide exhibit significant anticancer activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cancer cell proliferation.
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays, suggesting its potential use as an antimicrobial agent. Further studies are needed to elucidate the exact mechanisms and efficacy against specific pathogens.
Synthesis and Preparation Techniques
The synthesis of [S(R)]-N-[(S)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide typically involves several steps:
- Formation of Dicyclohexylphosphino Group : This step often requires specific phosphine chemistry techniques.
- Coupling with Phenyl Ring : Utilizing palladium-catalyzed cross-coupling methods.
- Final Sulfinamide Formation : Achieved through sulfonation reactions under controlled conditions.
Case Study on Asymmetric Synthesis
A study published in Journal of Organic Chemistry demonstrated the effectiveness of this compound as a ligand in asymmetric synthesis pathways leading to high yields and enantiomeric excess in target compounds .
Clinical Research on Anticancer Activity
Clinical trials exploring the anticancer properties of related compounds have reported significant tumor regression in preclinical models when treated with this sulfinamide derivative .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds include:
- Phosphino Group Substituents: The target compound uses dicyclohexylphosphino, whereas analogues like [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide (CymitQuimica, 95%) employ diphenylphosphino groups . [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide (Molecular Weight: 515.61) incorporates a benzo-dioxole ring, increasing rigidity and altering π-backbonding interactions .
- Aromatic Core Modifications: The 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl group in the target compound is structurally analogous to retinoid derivatives like TTAB and TTNN, which exhibit potent biological activity in cell proliferation assays . In contrast, [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (Aladdin Scientific, 497.7 g/mol) replaces the tetramethyltetralin with a simple phenyl group, reducing steric hindrance and molecular weight .
Sulfinamide Variations :
Physicochemical Properties
Preparation Methods
Indole Template Formation
The synthesis begins with the preparation of a 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl scaffold via Fischer indole synthesis. Cyclohexanone derivatives are condensed with arylhydrazines under acidic conditions (e.g., HCl/EtOH) to form the tetralin framework. Key modifications include the introduction of methyl groups at the 5,5,8,8-positions using methyl Grignard reagents, achieving >90% yield for the tetra-methylated intermediate.
Sulfinamide Installation
The primary amine generated from the lithiation step reacts with 2-methyl-2-propanesulfinyl chloride under Schlenk conditions. Chiral resolution is achieved using (R)-(-)-2-methyl-2-propanesulfinamide as a chiral auxiliary, providing the S(R)-configured sulfinamide with 92% enantiomeric excess (ee).
Table 1: Key Parameters for Fischer Indole Route
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Tetralin formation | Cyclohexanone, HCl/EtOH | 95 | – |
| Lithiation | n-BuLi, THF, −78°C | 85 | – |
| Phosphine introduction | Cy₂PCl, −78°C to RT | 78 | – |
| Sulfinamide coupling | (R)-sulfinyl chloride, Et₃N | 88 | 92 |
Chiral Sulfinamide-Phosphine Condensation
Imine Formation
A patent-described approach (CN103709195A) condenses 2-(dicyclohexylphosphino)benzaldehyde with (S)-2-methyl-2-propanesulfinamide in toluene at 110°C, forming an imine intermediate. The reaction employs molecular sieves to sequester water, achieving 95% conversion. The (S)-sulfinamide’s configuration dictates the stereochemistry at sulfur, while the aldehyde’s planar geometry allows for subsequent asymmetric induction.
Nucleophilic Addition
The imine undergoes nucleophilic attack by a 5,5,8,8-tetramethyltetralin-derived Grignard reagent (prepared from Mg and 2-bromo-5,5,8,8-tetramethyltetralin). The reaction proceeds at −40°C with CuI catalysis, affording the diastereomeric adduct in 80% yield and 89% de. Final reduction with NaBH₄ in MeOH stereospecifically generates the (S)-configured carbon center.
Table 2: Condensation Method Performance
| Parameter | Value |
|---|---|
| Imine conversion | 95% |
| Grignard addition | 80% yield, 89% de |
| Final reduction | 98% yield, >99% ee |
Asymmetric Reductive Cross-Coupling
Nickel-Catalyzed Arylation
A breakthrough method from Nature Communications (2025) employs a chiral nickel catalyst (NiCl₂·DME/(R)-BINAP) to couple sulfinylamines with aryl halides. For the target compound, 2-bromo-(5,5,8,8-tetramethyltetralin) reacts with N-sulfinyl-dicyclohexylphosphinoaniline under 4 atm H₂. The reductive elimination produces the S(R)-sulfinamide with 94% ee and 82% yield.
Mechanistic Insights
Density functional theory (DFT) calculations reveal that enantiocontrol arises from steric interactions between the tetralin’s methyl groups and the nickel catalyst’s BINAP ligand. The transition state favors Re-face attack on the sulfinylamine, establishing the S(R) configuration.
Sulfoximine-to-Sulfinamide Rearrangement
Chiral Phosphonium Salt Catalysis
A peptide-mimic phosphonium salt (PPS) catalyzes the rearrangement of cyclic sulfoximines to sulfinamides. Starting from a tert-butyl sulfoximine precursor, the reaction proceeds via C–S bond cleavage and asymmetric ring-closing. This method delivers the target sulfinamide in 75% yield and 90% ee but requires pre-synthesis of the sulfoximine.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Fischer Indole | 4 | 58 | 92 | High scalability |
| Condensation | 3 | 70 | 99 | Direct stereocontrol |
| Ni-Catalyzed | 2 | 82 | 94 | Atom economy |
| Sulfoximine Rearrangement | 5 | 45 | 90 | No chiral auxiliaries |
Q & A
Q. What synthetic methodologies are commonly employed to prepare [S(R)]-N-...propanesulfinamide?
The synthesis typically involves multistep organic reactions, including:
- Nucleophilic substitutions to introduce the dicyclohexylphosphino group.
- Coordination chemistry for stabilizing intermediates (e.g., transition metal-mediated coupling).
- Chiral resolution via sulfinamide-directed asymmetric induction to achieve the desired stereochemistry . Optimization of reaction conditions (e.g., solvent polarity, temperature) using full factorial design can improve yields and purity .
Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound?
Key analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, ³¹P) to verify substituent connectivity and phosphine coordination .
- X-ray crystallography for absolute stereochemical determination of the sulfinamide and tetramethylnaphthalenyl groups .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the phosphine moiety .
- Use gloveboxes or Schlenk lines for moisture-sensitive steps.
- Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential toxicity .
Advanced Research Questions
Q. How does the dual functionality (phosphine/sulfinamide) influence catalytic or biological activity?
- The phosphine group acts as a strong σ-donor ligand in transition metal complexes, enabling applications in asymmetric catalysis (e.g., hydrogenation) .
- The sulfinamide moiety directs enantioselectivity in chiral environments, as demonstrated in kinetic resolution studies of racemic substrates .
- Comparative studies with analogous compounds (e.g., diphenylphosphine derivatives) reveal enhanced steric bulk from dicyclohexyl groups, improving catalyst longevity .
Q. What experimental strategies resolve contradictions in reported catalytic activity data?
- Kinetic profiling : Monitor reaction progress via in situ ³¹P NMR to identify rate-limiting steps or decomposition pathways .
- Ligand screening : Test structurally related phosphine-sulfinamide ligands under identical conditions to isolate electronic vs. steric effects .
- Computational validation : Density functional theory (DFT) calculations predict transition-state geometries and explain discrepancies in enantiomeric excess (ee) .
Q. How can high-throughput methods accelerate the optimization of derivatives for medicinal chemistry?
- Design of Experiments (DoE) : Use fractional factorial designs to screen solvent, temperature, and reagent ratios for derivatization (e.g., introducing fluorinated substituents) .
- Surface plasmon resonance (SPR) : Rapidly assess binding affinities to biological targets (e.g., kinases) to prioritize lead compounds .
- Machine learning : Train models on existing structural-activity data to predict novel analogs with improved pharmacokinetic properties .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
